1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
Overview
Description
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is a chemical compound with the molecular formula C10H18O4 . It has a molecular weight of 202.25 . The compound is known for its purity, which is around 95% .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1,4-Dioxaspiro[4.5]decan-8-one was synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in an acidic solution . The reaction conditions were optimized to increase the yield and reduce the reaction time .Molecular Structure Analysis
The InChI code for 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is 1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol has a predicted boiling point of 347.2°C . More detailed physical and chemical properties may be determined experimentally or through computational chemistry studies.Scientific Research Applications
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- Application : This compound is used as a reactant in various chemical reactions .
- Methods of Application : Specific methods of application would depend on the reaction it’s being used in. For example, it could be used in a Proline-catalyzed Diels Alder reaction, Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
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- Application : A similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
- Results or Outcomes : The outcome of this synthesis would be the formation of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . No quantitative data or statistical analyses were found.
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- Application : This compound is used as a reactant in various chemical reactions .
- Methods of Application : Specific methods of application would depend on the reaction it’s being used in. For example, it could be used in a Proline-catalyzed Diels Alder reaction, Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
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- Application : A similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
- Results or Outcomes : The outcome of this synthesis would be the formation of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . No quantitative data or statistical analyses were found.
-
- Application : This compound is used as a reactant in various chemical reactions .
- Methods of Application : Specific methods of application would depend on the reaction it’s being used in. For example, it could be used in a Proline-catalyzed Diels Alder reaction, Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
-
- Application : A similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
- Results or Outcomes : The outcome of this synthesis would be the formation of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . No quantitative data or statistical analyses were found.
properties
IUPAC Name |
[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPJJHMUALAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO)CO)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736554 | |
Record name | (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol | |
CAS RN |
1256546-72-1 | |
Record name | (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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